molecular formula C17H14F3N3O2S B1683936 Celecoxib CAS No. 169590-42-5

Celecoxib

Cat. No.: B1683936
CAS No.: 169590-42-5
M. Wt: 381.4 g/mol
InChI Key: RZEKVGVHFLEQIL-UHFFFAOYSA-N
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Description

Celecoxib is a non-steroidal anti-inflammatory drug that belongs to the class of selective cyclooxygenase-2 inhibitors. It is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. This compound is known for its reduced risk of causing gastrointestinal bleeding compared to other non-steroidal anti-inflammatory drugs.

Mechanism of Action

Target of Action

Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), is a selective inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins .

Mode of Action

This compound works by selectively inhibiting the COX-2 enzyme . This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation . Unlike most NSAIDs, which inhibit both types of cyclooxygenases (COX-1 and COX-2), this compound is a selective noncompetitive inhibitor of COX-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid cascade . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed and achieves peak serum concentration in about 3 hours . It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 2C9 isoenzyme . The major routes of excretion for this compound are feces and urine . This compound has an elimination half-life of about 11 hours in healthy individuals .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the mediators of inflammation and pain in the body . This makes it effective in managing symptoms of various types of arthritis pain and in reducing polyps in familial adenomatous polyposis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound. As this compound is metabolized by CYP2C9, increased clinical vigilance is required during the coadministration of other substrates or inhibitors of this enzyme . Additionally, the efficacy of this compound can be affected by the patient’s health status. For example, the area under the plasma concentration-time curve (AUC) of this compound is 43% lower in patients with chronic renal insufficiency compared with individuals with healthy renal function .

Safety and Hazards

Celecoxib, like all NSAIDs, increases the risk of heart attack or stroke that can lead to death. This risk may increase with increasing doses of NSAIDs and with longer use of NSAIDs. This compound should never be used right before or after a heart surgery called “coronary artery bypass graft” (CABG). It also increases the risk of bleeding, ulcers, and tears (perforation) of the esophagus, stomach, and intestines, at any time during treatment, which can occur without warning and may cause death .

Future Directions

Celecoxib has been explored for its potential in metronomic cancer therapy, the treatment of mental disorders, or infectious diseases . More studies are planned to establish the impact of this compound on childhood OCD .

Preparation Methods

Celecoxib can be synthesized through various methods. One common synthetic route involves a Claisen condensation reaction between 4-methylacetophenone and ethyl trifluoroacetate in methanol to form a diketone intermediate. This intermediate then undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to produce this compound . Industrial production methods have optimized this process to achieve higher yields and purity. For example, a flow chemistry approach has been developed to improve reaction times and reduce chemical exposure .

Comparison with Similar Compounds

Celecoxib is unique among non-steroidal anti-inflammatory drugs due to its selective inhibition of cyclooxygenase-2. Similar compounds include other selective cyclooxygenase-2 inhibitors such as rofecoxib and valdecoxib. Compared to these compounds, this compound has a favorable safety profile and is less likely to cause cardiovascular events . Additionally, this compound’s chemical structure, which includes a sulfonamide moiety, contributes to its selectivity and potency .

Properties

IUPAC Name

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Record name celecoxib
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Source PubChem
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DSSTOX Substance ID

DTXSID0022777
Record name Celecoxib
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Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Celecoxib
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Boiling Point

529.0±60.0
Record name Celecoxib
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Solubility

Poorly soluble
Record name Celecoxib
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Mechanism of Action

Unlike most NSAIDs, which inhibit both types of cyclooxygenases (COX-1 and COX-2), celecoxib is a selective noncompetitive inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is expressed heavily in inflamed tissues where it is induced by inflammatory mediators. The inhibition of this enzyme reduces the synthesis of metabolites that include prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2 (PGF2). Resultant inhibition of these mediators leads to the alleviation of pain and inflammation. By inhibiting prostaglandin synthesis, non-steroidal anti-inflammatory drugs (NSAIDs) cause mucosal damage, ulceration and ulcer complication throughout the gastrointestinal tract. Celecoxib poses less of an ulceration risk than other NSAIDS, owing to its decreased effect on gastric mucosal prostaglandin synthesis when compared to placebo. Celecoxib exerts anticancer effects by binding to the cadherin-11 (CDH11)protein, which is thought to be involved in the progression of tumors, and inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism. In addition, celecoxib has been found to inhibit carbonic anhydrase enzymes 2 and 3, further enhancing its anticancer effects. As mentioned in the pharmacodynamics section of this drug entry, celecoxib may cause an increased risk of thrombotic events. The risk of thrombosis resulting from COX-2 inhibition is caused by the vasoconstricting actions of thromboxane A2, leading to enhanced platelet aggregation, which is uncontrolled when the actions of prostacyclin, a platelet aggregation inhibitor, are suppressed through the inhibition of COX-2., Nonsteroidal anti-inflammatory drugs (NSAIDs) are well-known causes of acute renal insufficiency and gastropathy in patients with chronic inflammatory diseases. This action is presumed to result from nonselective inhibition of both constitutive and inducible forms of prostaglandin H synthases, also known as the cyclooxygenase enzymes (i.e., COX-1 amd COX-2). Celecoxib (Celebrex) is a COX-2 enzyme inhibitor and has emerged as a preferred therapeutic agent for the treatment of rheumatoid arthritis as compared to other NSAIDs. Celecoxib has recently been the subject of criticism for its side effects, mainly arterial thrombosis and renal hemorrhage, although it is considered a superior drug in protecting the gastrointestinal tract. In the present study, we report that celecoxib not only inhibited COX-2, but also exhibited the property of inhibiting adenylyl cyclase, an important enzyme forming the intracellular second messenger 3',5'-adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). Celecoxib also inhibited cholera toxin-stimulated cAMP formation, which indicated its ability to permeate cell membranes in order to reach intracellular adenylyl cyclase. It inhibited in vitro adenylyl cyclase activity in both human colonic epithelial cells and purified adenylyl cyclase from Bordetella pertussis. The IC50 of celecoxib for B. pertussis adenylyl cyclase was calculated to be 0.375 mM. Lineweaver-Burk analysis showed that the type of enzyme inhibition was competitive. The apparent Km and Vm of adenylyl cyclase was calculated as 25.0 nM and 7.14 nmol/min/mg, respectively. Celecoxib changed the Km value to 66.6 nM without affecting the Vmax. The current study suggests that apart from inflammation, celecoxib therapy could be further extended to diseases involving cAMP upregulation either by endogenous reactions or exogenous agents. These new data showing inhibition of adenylyl cyclase should be considered in light of the drug's pathological effects or in patients specifically excluded from treatment (e.g., asthmatics)., Cardiovascular disease is one of the leading causes of death worldwide, and evidence indicates a correlation between the inflammatory process and cardiac dysfunction. Selective inhibitors of cyclooxygenase-2 (COX-2) enzyme are not recommended for long-term use because of potentially severe side effects to the heart. Considering this and the frequent prescribing of commercial celecoxib, the present study analyzed cellular and molecular effects of 1 and 10 uM celecoxib in a cell culture model. After a 24-hr incubation, celecoxib reduced cell viability in a dose-dependent manner as also demonstrated in MTT assays. Furthermore, reverse transcription-polymerase chain reaction analysis showed that the drug modulated the expression level of genes related to death pathways, and Western blot analyses demonstrated a modulatory effect of the drug on COX-2 protein levels in cardiac cells. In addition, the results demonstrated a downregulation of prostaglandin E2 production by the cardiac cells incubated with celecoxib, in a dose-specific manner. These results are consistent with the decrease in cell viability and the presence of necrotic processes shown by Fourier transform infrared analysis, suggesting a direct correlation of prostanoids in cellular homeostasis and survival., Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has recently been shown to affect the development of different types of cancer. The present study utilized a murine H22 hepatocarcinoma model to investigate the molecular mechanisms involved in celecoxib-induced inhibition of tumor angiogenesis. Tumor-bearing mice were randomly divided into five groups: i) control; ii) low-dose celecoxib (50 mg/kg); iii) high-dose celecoxib (200 mg/kg); iv) 5-fluorouracil (5-FU), (20 mg/kg) and v) combination of 5-FU and celecoxib (50 mg/kg). The antitumor effect of celecoxib was determined by measuring tumor volume. Tumor angiogenesis was evaluated by microvessel density (MVD). Tumor histology and immunostaining for CD34 in endothelial cells were performed to detect MVD. The expression levels of phosphatase and tensin homologue deleted from chromosome 10 (PTEN), phosphatidylinositol 3-kinase (PI3K), phospho-Akt (P-Akt), COX-2, hypoxia-inducible factor-1a (HIF-1a) and vascular endothelial growth factor-A (VEGF-A) were detected by ELISA, immunohistochemistry and western blotting, respectively. We discovered substantial growth delay in murine H22 hepatoma as a result of celecoxib treatment. The inhibition rate of tumor growth induced by high-dose and low-dose celecoxib was 49.3 and 37.0%, respectively (P<0.05). The expression of PI3K, P-Akt, COX-2, HIF-1a, VEGF-A and PTEN in tumor tissues treated with celecoxib was demonstrated by immunohistochemistry, and the MVD was decreased in a dose-dependent manner (P<0.05). Reduced PI3K and P-Akt was particularly apparent in the high-dose celecoxib group (P<0.05). ELISA and western blotting data showed that the expression of PI3K, P-Akt, COX-2, HIF-1a and VEGF-A were reduced and PTEN was increased after treatment with celecoxib. In conclusion, the impact of celecoxib-induced tumor growth delay of murine H22 hepatocarcinoma may correlate with the inhibition of angiogenesis by reducing PI3K, P-Akt, COX-2, HIF-1a and VEGF-A expression and increasing PTEN expression in tumor tissue., The mechanism of action of Celebrex is believed to be due to inhibition of prostaglandin synthesis, primarily via inhibition of cyclooxygenase-2 (COX-2).
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Color/Form

Pale yellow solid

CAS No.

169590-42-5
Record name Celecoxib
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Record name 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
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Melting Point

157-159, 157-159 °C, 101.7 - 103.9 °C
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Synthesis routes and methods

Procedure details

A solution of 1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one (3, 10 mmol) in ethanol (100 mL) is refluxed with 4-sulfamylphenyl hydrazine hydrochloride (4, 12 mmol) for 4 h. The reaction mixture is cooled and diluted with water. The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide is filtered and recrystallized.
Name
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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